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Compound of Interest

Compound Name: Anticancer agent 194

Cat. No.: B12382545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two anticancer agents, Anticancer agent 194
(also known as compound 10p) and erastin. Both compounds are recognized as inducers of

ferroptosis, a form of regulated cell death, but they exhibit distinct mechanisms and cellular

effects. This document summarizes their performance based on available experimental data,

details the methodologies of key experiments, and visualizes the signaling pathways involved.
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Feature
Anticancer Agent 194
(Compound 10p)

Erastin

Primary Mechanism

Induction of ferroptosis and

autophagy through massive

ROS accumulation.

Inhibition of the

cystine/glutamate antiporter

(System Xc⁻) and interaction

with voltage-dependent anion

channels (VDACs).

Cell Cycle Effects
Arrests the cell cycle at the

G2/M phase.

Can induce G1 phase arrest in

some contexts.

Apoptosis Induction Does not induce apoptosis.

Can induce apoptosis in a

context-dependent manner,

often in conjunction with

ferroptosis.

Signaling Pathways
Downregulates GPX4, CDK1,

and Cyclin B1.

Modulates System Xc⁻,

VDACs, p53, and Nrf2/HO-1

signaling.

Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for

Anticancer agent 194 and erastin in various cancer cell lines, providing a quantitative

measure of their cytotoxic potency.

Table 1: IC50 Values of Anticancer Agent 194 (Compound 10p)

Cell Line Cancer Type IC50 (µM) Citation

HT-29 Colon Cancer 1.97 [1]

Table 2: IC50 Values of Erastin
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Cell Line Cancer Type IC50 (µM) Citation

HeLa Cervical Cancer ~3.5

NCI-H1975 Lung Adenocarcinoma ~5.0

MDA-MB-231 Breast Cancer 40

MCF-7 Breast Cancer 80

HGC-27 Gastric Cancer 14.39

Signaling Pathways and Mechanisms of Action
Anticancer Agent 194 (Compound 10p): A Dual Inducer of Ferroptosis and Autophagy

Anticancer agent 194, a novel urea derivative, exerts its anticancer effects by independently

triggering both ferroptosis and autophagy, driven by a massive accumulation of reactive oxygen

species (ROS)[1]. This dual mechanism distinguishes it from many other ferroptosis inducers.

Its activity is linked to the downregulation of key cellular proteins. Specifically, it has been

shown to decrease the expression of Glutathione Peroxidase 4 (GPX4), a central regulator of

ferroptosis, and to arrest the cell cycle in the G2/M phase by downregulating Cyclin-dependent

kinase 1 (CDK1) and Cyclin B1[1].

Anticancer Agent 194
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Anticancer Agent 194 Mechanism

Erastin: A Multi-Targeted Ferroptosis Inducer

Erastin, a well-characterized small molecule, induces ferroptosis through multiple mechanisms.

Its primary mode of action involves the inhibition of System Xc⁻, a cystine/glutamate antiporter,

leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a key

antioxidant[2]. This GSH depletion inactivates GPX4, resulting in the accumulation of lipid-

based ROS and subsequent ferroptotic cell death.

Furthermore, erastin directly interacts with voltage-dependent anion channels (VDACs) 2 and 3

on the outer mitochondrial membrane, altering mitochondrial function and contributing to ROS

production[3][4][5]. Erastin's activity can also be modulated by the tumor suppressor protein

p53. In some cancer cells, erastin-induced ROS can activate p53, which in turn can suppress

the expression of SLC7A11 (a component of System Xc⁻), creating a feedback loop that

enhances ferroptosis[2][6][7]. Additionally, erastin has been shown to activate the Nrf2/HO-1

signaling pathway, another cellular stress response.
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Erastin's Multi-Target Mechanism
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Experimental Protocols
This section details standardized protocols for key experiments used to characterize the effects

of Anticancer agent 194 and erastin.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

96-well plates

Cancer cell lines of interest

Complete culture medium

Anticancer agent 194 or Erastin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Treat the cells with various concentrations of Anticancer agent 194 or erastin for the

desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C.

Carefully remove the medium containing MTT.
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Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Seed cells in
96-well plate

Treat with
Anticancer Agent Incubate Add MTT solution Incubate Add solubilization

solution Measure absorbance
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MTT Assay Experimental Workflow

Reactive Oxygen Species (ROS) Detection (DCFH-DA
Assay)
This assay is used to measure the intracellular levels of ROS.

Materials:

24-well or 96-well plates

Cancer cell lines of interest

Complete culture medium

Anticancer agent 194 or Erastin

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)

Fluorescence microscope or microplate reader

Procedure:

Seed cells in a suitable plate and allow them to adhere overnight.
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Treat the cells with the desired concentrations of Anticancer agent 194 or erastin for the

specified time.

Wash the cells once with serum-free medium.

Load the cells with DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) and

incubate for 20-30 minutes at 37°C in the dark.

Wash the cells twice with PBS to remove excess probe.

Add PBS to the wells and immediately measure the fluorescence intensity using a

fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at

~530 nm.

Seed cells Treat with
Anticancer Agent Wash cells Load with

DCFH-DA
Incubate
(in dark) Wash cells Measure fluorescence
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ROS Detection Experimental Workflow

Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell

cycle.

Materials:

6-well plates

Cancer cell lines of interest

Complete culture medium

Anticancer agent 194 or Erastin

PBS
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70% Ethanol (ice-cold)

RNase A solution

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Treat the cells with the desired concentrations of the anticancer agent for the appropriate

duration.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at

-20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in a solution containing RNase A and incubate for 30 minutes at 37°C to

degrade RNA.

Add PI staining solution and incubate for 15-30 minutes in the dark.

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.
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Cell Cycle Analysis Workflow

Conclusion
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Anticancer agent 194 and erastin are both valuable research tools for inducing ferroptosis in

cancer cells. However, they operate through distinct and complex mechanisms. Anticancer
agent 194 presents a unique profile by co-inducing autophagy and causing G2/M arrest,

suggesting a different mode of action compared to the more extensively studied erastin.

Erastin's multi-targeted nature, involving System Xc⁻, VDACs, and p53, highlights the intricate

signaling network governing ferroptosis. The choice between these agents for a particular

research application will depend on the specific cellular context and the signaling pathways of

interest. Further research is warranted to fully elucidate the molecular targets of Anticancer
agent 194 and to explore the therapeutic potential of both compounds in various cancer types.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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